An In-depth Technical Guide to the Biosynthesis of Salicylates in Plants: From Salicylic and Gentisic Acid to their Methylated Derivatives
An In-depth Technical Guide to the Biosynthesis of Salicylates in Plants: From Salicylic and Gentisic Acid to their Methylated Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is the methyl gentisate biosynthesis pathway, it is important to note that the scientific literature extensively documents the biosynthesis of the related and highly significant compound, methyl salicylate (B1505791). Gentisic acid is a known plant metabolite, primarily derived from salicylic (B10762653) acid, but a dedicated and prominent pathway for its methylation to methyl gentisate is not well-characterized in plants. This guide will, therefore, provide a comprehensive overview of the well-established biosynthesis of salicylic acid, gentisic acid, and methyl salicylate, and discuss the hypothetical formation of methyl gentisate.
Core Biosynthetic Pathways of Salicylates in Plants
The biosynthesis of salicylates in plants is a complex process that originates from the shikimate pathway. The central precursor, chorismate, is channeled into various branches of secondary metabolism, leading to the production of salicylic acid (SA), which can be further modified to gentisic acid (GA) or methyl salicylate (MeSA).
The Shikimate Pathway: The Origin of Aromatic Compounds
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites, including salicylic acid.[1][4] The enzymes of the shikimate pathway are primarily located in the plastids.[2]
Salicylic Acid (SA) Biosynthesis
Plants utilize two distinct pathways for the synthesis of salicylic acid from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[5][6][7]
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The Isochorismate (ICS) Pathway: This is the major route for SA biosynthesis, especially in response to biotic stress, accounting for over 90% of SA production in plants like Arabidopsis thaliana.[6] In the plastid, chorismate is converted to isochorismate by Isochorismate Synthase (ICS) .[5][6] Isochorismate is then conjugated to glutamate (B1630785) by PBS3 (AVRPPHB SUSCEPTIBLE 3) in the cytosol, forming isochorismoyl-9-glutamate, which can spontaneously break down or be enzymatically converted to salicylic acid.[8]
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The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also originates from chorismate, which is first converted to phenylalanine. In the cytosol, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to trans-cinnamic acid.[8][9] Through a series of reactions involving β-oxidation, trans-cinnamic acid is converted to benzoic acid (BA).[10] Finally, Benzoic Acid 2-Hydroxylase (BA2H) hydroxylates benzoic acid to form salicylic acid.[8]
Gentisic Acid (GA) Biosynthesis
Gentisic acid (2,5-dihydroxybenzoic acid) is a derivative of salicylic acid and acts as an additional signaling molecule in plant defense, particularly in response to certain viral and bacterial pathogens.[3][11][12] The primary route for GA biosynthesis in plants is the 5-hydroxylation of salicylic acid. This reaction is catalyzed by Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (DOWNY MILDEW RESISTANT 6).[5] In tomato, the expression of the SlS5H gene correlates with the accumulation of gentisic acid during pathogen infection.[5] Radiolabeling studies have confirmed that salicylic acid is the immediate precursor of gentisic acid in tomato.[11]
Methyl Salicylate (MeSA) Biosynthesis
The methylation of salicylic acid to produce the volatile compound methyl salicylate is a critical step in plant defense signaling. MeSA can act as a long-distance signal within the plant and as an airborne signal to communicate with other plants and insects.[13][14] This conversion is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) , which belongs to the SABATH family of methyltransferases.[9][15] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[16]
Hypothetical Methyl Gentisate Biosynthesis
The biosynthesis of methyl gentisate in plants is not a well-documented pathway. However, it is conceivable that a methyltransferase, possibly from the SABATH family, could catalyze the methylation of gentisic acid. The substrate specificity of these enzymes can be variable. For instance, some SAMT enzymes also exhibit activity with benzoic acid.[14][15] Structural studies of SAMT have revealed the key amino acid residues responsible for substrate binding, and mutations in these residues can alter substrate specificity.[16][17] It is plausible that a related, uncharacterized methyltransferase could accept gentisic acid as a substrate, or that a known SAMT could have minor activity towards it. However, to date, methyl gentisate has not been widely reported as a significant natural product in plants involved in signaling pathways akin to methyl salicylate.
Diagram of Salicylate Biosynthesis Pathways
Quantitative Data on Salicylate Biosynthesis
The levels of salicylic acid and its derivatives can vary significantly depending on the plant species, tissue, and stress conditions.
Table 1: Concentration of Salicylic Acid (SA) and Methyl Salicylate (MeSA) in Plant Tissues
| Plant Species | Tissue | Condition | SA Concentration (µg/g FW) | MeSA Concentration (µg/g FW) | Reference |
| Solanum lycopersicum (Tomato) | Leaves | Uninfested | ~1.2 | < 0.01 | [14] |
| Solanum lycopersicum (Tomato) | Leaves | M. sexta infestation (72h) | ~0.4 | ~0.04 | [14] |
| Populus alba x P. glandulosa | Leaves | Uninoculated | ~0.02 | ~0.001 | [15] |
| Populus alba x P. glandulosa | Leaves | B. dothidea inoculation (3d) | ~0.01 | ~0.005 | [15] |
| Arabidopsis thaliana (SAMT-OE) | Leaves | Unstressed | Low | High | [14] |
| Arabidopsis thaliana (SAMT-AS) | Leaves | Unstressed | High | Low | [14] |
Note: Concentrations are approximate and can vary based on experimental conditions. FW = Fresh Weight. OE = Overexpressor. AS = Antisense.
Table 2: Kinetic Parameters of Salicylate-Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Salicylate 5-Hydroxylase (S5H) | Ralstonia sp. U2 | Salicylate | 102.79 ± 27.20 | 107.12 ± 14.38 U/g | [18] |
| Salicylic Acid Methyltransferase (SAMT) | Clarkia breweri | Salicylic Acid | 37.0 ± 6.2 | Not specified | [16] |
Note: Kinetic data for plant S5H is limited in the provided search results. The data for S5H is from a bacterial source but is relevant to the conversion of salicylate to gentisate.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of salicylate biosynthesis.
Heterologous Expression and Purification of a Plant Methyltransferase (e.g., SAMT)
This protocol is adapted for the expression of GST-fusion proteins in E. coli.[4][19][20]
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Transformation: Transform competent E. coli cells (e.g., BL21 strain) with a pGEX vector containing the coding sequence of the methyltransferase. Select transformed colonies on LB agar (B569324) plates with the appropriate antibiotic (e.g., ampicillin).
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Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotic and grow overnight at 37°C with vigorous shaking.
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Large-Scale Culture: Transfer the overnight culture to a larger volume (e.g., 500 mL) of LB broth with antibiotic. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To improve protein solubility, the culture temperature can be lowered to 18-30°C for overnight incubation.[21]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold 1X PBS. Lyse the cells using sonication or a French press.
-
Purification:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.
-
Incubate the supernatant with Glutathione-Sepharose beads for 1-3 hours at 4°C with gentle rocking.
-
Wash the beads several times with ice-cold 1X PBS to remove unbound proteins.
-
Elute the GST-fusion protein using an elution buffer containing reduced glutathione (B108866) (e.g., 10 mM glutathione in 50 mM Tris-HCl, pH 8.0).
-
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE and Coomassie blue staining.
In Vitro Methyltransferase Activity Assay
This protocol uses a radioactive-based method to measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[22]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., 1 mM Salicylic Acid or Gentisic Acid)
-
Purified methyltransferase enzyme (e.g., 1-5 µg)
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[14C]-S-adenosyl-L-methionine (as the methyl donor)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the methylated product (e.g., methyl salicylate) into an organic solvent like ethyl acetate.
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Controls: Include a no-enzyme control to account for non-enzymatic methylation and a no-substrate control to measure background activity.
Quantification of Salicylates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of volatile and semi-volatile salicylates from plant tissue.[23][24][25][26]
-
Sample Preparation:
-
Harvest a known amount of fresh plant tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
For volatile collection (e.g., MeSA), headspace solid-phase microextraction (SPME) can be used on enclosed plant material.[24]
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Include an internal standard (e.g., deuterated salicylic acid) for accurate quantification.[27]
-
Vortex and centrifuge to pellet debris.
-
-
Derivatization (for non-volatile compounds like SA and GA):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatize the sample to increase volatility, for example, by silylation using a reagent like BSTFA.
-
-
GC-MS Analysis:
-
Inject the derivatized sample or the collected volatiles (from SPME) into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, ramp up to 280°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the analytes and the internal standard.
-
Diagram of Experimental Workflow for Salicylate Quantification
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps to measure the transcript levels of genes involved in salicylate biosynthesis (e.g., ICS, PAL, S5H, SAMT).[8][10][28][29][30]
-
RNA Extraction:
-
Extract total RNA from frozen, powdered plant tissue using a commercial kit or a CTAB-based method.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes and at least two stable reference (housekeeping) genes.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes.
-
Calculate the relative gene expression using the ΔΔCq method or a similar established model.
-
Diagram of Gene Expression Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic Acid, a Multifaceted Hormone, Combats Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SlS5H silencing reveals specific pathogen-triggered salicylic acid metabolism in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. Salicylic Acid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of methyl salicylate in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Purification and characterization of salicylate 5-hydroxylase, a three-component monooxygenase from Ralstonia sp. strain U2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdanderson.org [mdanderson.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Characterization of a Fusarium graminearum Salicylate Hydroxylase [frontiersin.org]
- 28. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 29. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 30. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
